molecular formula C21H26N2O2 B1283687 3-Biphenyl-4-YL-piperazine-1-carboxylic acid tert-butyl ester CAS No. 886770-41-8

3-Biphenyl-4-YL-piperazine-1-carboxylic acid tert-butyl ester

Cat. No.: B1283687
CAS No.: 886770-41-8
M. Wt: 338.4 g/mol
InChI Key: YXYOHCYZPXGDRV-UHFFFAOYSA-N
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Description

3-Biphenyl-4-YL-piperazine-1-carboxylic acid tert-butyl ester is an organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a biphenyl group attached to a piperazine ring, which is further linked to a carboxylic acid tert-butyl ester group. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Biphenyl-4-YL-piperazine-1-carboxylic acid tert-butyl ester typically involves the following steps:

    Formation of Biphenyl-4-YL-piperazine: This step involves the reaction of biphenyl-4-ylamine with piperazine under suitable conditions to form biphenyl-4-yl-piperazine.

    Esterification: The biphenyl-4-yl-piperazine is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the desired ester product.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Biphenyl-4-YL-piperazine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.

    Substitution: The biphenyl and piperazine rings can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

3-Biphenyl-4-YL-piperazine-1-carboxylic acid tert-butyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Biphenyl-4-YL-piperazine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The biphenyl group can interact with hydrophobic pockets in proteins, while the piperazine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Piperidinyl)-piperazine-1-carboxylic acid tert-butyl ester: This compound has a similar structure but with a piperidinyl group instead of a biphenyl group.

    tert-Butyl 4-(6-amino-3-pyridyl)piperazine-1-carboxylate: This compound contains a pyridyl group instead of a biphenyl group.

Uniqueness

3-Biphenyl-4-YL-piperazine-1-carboxylic acid tert-butyl ester is unique due to the presence of the biphenyl group, which provides distinct hydrophobic and steric properties. This uniqueness makes it valuable in the design of molecules with specific biological activities.

Properties

IUPAC Name

tert-butyl 3-(4-phenylphenyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c1-21(2,3)25-20(24)23-14-13-22-19(15-23)18-11-9-17(10-12-18)16-7-5-4-6-8-16/h4-12,19,22H,13-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXYOHCYZPXGDRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(C1)C2=CC=C(C=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10587711
Record name tert-Butyl 3-([1,1'-biphenyl]-4-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10587711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886770-41-8
Record name tert-Butyl 3-([1,1'-biphenyl]-4-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10587711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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